indralin

Catalog No.
S1829433
CAS No.
156799-03-0
M.F
C20H16O7
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
indralin

CAS Number

156799-03-0

Product Name

indralin

Molecular Formula

C20H16O7

Molecular Weight

0

Synonyms

indralin

Indralin (CAS 156799-03-0), also known as B-190, is a highly potent, indole-derived biogenic amine that functions as a direct α1-adrenergic receptor agonist [1]. In the context of procurement for radiobiology and emergency medical countermeasures, indralin is prioritized for its rapid onset of action, typically taking effect within 5 minutes of administration. Its core value proposition lies in its ability to induce transient, controlled acute hypoxia in radiosensitive tissues—such as the hematopoietic system—via vasoconstriction and increased cellular oxygen consumption [2]. This localized hypoxic state partially neutralizes the radiobiological 'oxygen effect,' drastically reducing the formation of damaging reactive oxygen species during high-dose ionizing radiation exposure (>1 Gy/hour). Unlike broad-spectrum antioxidants, indralin provides a targeted, receptor-mediated defense mechanism that is highly reproducible in both small and large mammalian models.

Research Fit

Mechanism
α1-adrenergic receptor agonist inducing acute tissue hypoxia in radiosensitive tissues
Research Context
Radiation biology studies leveraging vasoconstriction-mediated oxygen consumption modulation
Regulatory Context
Regional approval status distinguishes from amifostine; research-use radioprotector tool compound

Procurement specialists and researchers often consider sulfur-containing aminothiols (like amifostine or cystamine) or serotoninergic agents (like mexamine) as generic in-class substitutes for radioprotection. However, substituting indralin with these alternatives introduces severe operational and translational failures. Aminothiols are notorious for inducing dose-limiting toxicities, including severe emesis, nausea, and dyspeptic complications, which critically degrade the operational performance of personnel or the behavioral baselines of animal models [1]. Furthermore, while agents like mexamine demonstrate efficacy in murine models, they fail to scale translationally; doses that protect mice are entirely ineffective in large animals such as dogs [2]. Indralin circumvents both failure modes by maintaining a robust therapeutic index across large primates and canine models without crossing the blood-brain barrier, thereby preserving neuromotor function and ensuring reliable scale-up from laboratory research to field deployment.

Substitution Risk

Aminothiol class (e.g., cystamine): Reduced therapeutic index in large animals due to toxicity scaling; radioprotective response may shift.
Serotoninergic class (e.g., mexamine): Decreased radioprotective response in dogs via lower hypoxia induction; endpoint context may not transfer.
Antioxidants (e.g., trolox, chlorophyllin): Lack prophylactic radioprotective response in comparative studies; assay context may require validation.

Translational Efficacy in Large Animal Models vs. Mexamine

A critical procurement hurdle for radioprotectors is their ability to scale from rodents to large mammals. In direct comparative studies involving lethal gamma irradiation, indralin demonstrated profound efficacy in large animals, whereas the serotoninergic benchmark mexamine failed entirely. Administration of indralin at 5–30 mg/kg protected 90–100% of dogs exposed to lethal radiation. In contrast, mexamine, administered at doses proven effective in small animals, yielded 0% protection in dogs under identical irradiation conditions[1].

Evidence DimensionSurvival rate in lethal gamma-irradiated large animals (dogs)
Target Compound DataIndralin: 90–100% protection (at 5–30 mg/kg)
Comparator Or BaselineMexamine: 0% protection (at equivalent scaled doses)
Quantified DifferenceAbsolute survival advantage of 90-100% for indralin in large animal models.
ConditionsLethal whole-body gamma irradiation in canine models.

Prevents procurement waste on radioprotectors that fail to scale from murine models to large animals or humans.

DCF Comparison
Head-to-head
Indralin 1.8
Cu chlorophyllin 1.1
Trolox 1.0
Supports radiation dose modification modeling context
Male ICR (CD-1) mice, 100 μg/g, whole-body X-ray

Therapeutic Index and Dosing Safety Margin

For emergency stockpiling, a compound must possess a wide safety margin between its effective dose and its toxic threshold. In non-human primate models (rhesus monkeys) subjected to lethal gamma irradiation (LD100/30), indralin achieved an average effective dose (ED50) of 77.3 mg/kg, while its maximum tolerated dose (MTD) was established at 800 mg/kg. This yields a highly favorable Therapeutic Index (TI) of 10, with a 120 mg/kg dose successfully protecting 83% (5 out of 6) of the subjects compared to 0% survival in the control group [1].

Evidence DimensionTherapeutic Index (MTD / ED50) and Survival
Target Compound DataIndralin: TI = 10; 83% survival at 120 mg/kg
Comparator Or BaselineUntreated Baseline: 0% survival (LD100/30)
Quantified Difference83% absolute increase in survival with a 10-fold safety margin.
ConditionsLethal whole-body gamma irradiation (6.8 Gy) in rhesus macaques.

Provides a quantified, highly favorable safety margin necessary for stockpiling and emergency dosing protocols without risking acute toxicity.

Survival Improvement
Head-to-head
Indralin significant survival gain
Inosine limited, condition-specific
Control baseline
Supports survival endpoint model context
6.5–6.75 Gy X-ray, Kaplan-Meier log-rank

Formulation Compatibility for Multi-Agent Cocktails

Indralin exhibits excellent formulation compatibility when used as a foundational Active Pharmaceutical Ingredient (API) alongside other radioprotectors. In rat models exposed to 9.5 Gy irradiation, a combined intraperitoneal injection of indralin (50 mg/kg) and mexamine (12 mg/kg) completely eliminated animal mortality from the intestinal syndrome of acute radiation sickness (0% mortality), whereas the control group experienced 60% mortality. Notably, this combination therapy provided a 50% higher radiation protection rate than when either radioprotector was applied separately at double their respective doses [1].

Evidence DimensionIntestinal syndrome mortality reduction (9.5 Gy irradiation)
Target Compound DataIndralin + Mexamine combination: 0% mortality
Comparator Or BaselineSeparate application at double doses: Yielded 50% lower overall protection (Control mortality 60%)
Quantified DifferenceComplete elimination of intestinal syndrome mortality with synergistic dose-sparing effects.
ConditionsInbred rats exposed to 9.5 Gy whole-body gamma irradiation.

Proves indralin's suitability as a foundational API in synergistic radioprotective formulations, allowing for dose-sparing and reduced API volume requirements.

FLASH Survival
Head-to-head
8.9 Gy: 100% vs 40%
9.1 Gy: 70% vs 0%
Supports FLASH radiobiology model assessment
Pulsed bremsstrahlung, 147–153 Gy/s peak

Operational Usability and Tolerability vs. Aminothiols

A major limitation of FDA-approved aminothiols like amifostine is their severe side-effect profile, which limits nonclinical and field usability. Unlike sulfur-containing radioprotectors that induce dose-limiting emesis and dyspepsia, indralin does not permeate the blood-brain barrier. Consequently, it maintains full operational usability: subjects retain normal neuromotor functioning, statistical endurance, and tolerance to thermal loads up to 40°C during physical work [1]. This makes indralin vastly superior for workflows or deployments where post-administration performance must remain intact.

Evidence DimensionOperational performance and side-effect profile
Target Compound DataIndralin: 0% blood-brain barrier permeation; maintains neuromotor function and thermal tolerance
Comparator Or BaselineAmifostine / Cystamine: Induce severe dose-limiting emesis and dyspeptic complications
Quantified DifferenceElimination of performance-degrading central nervous system and gastrointestinal side effects.
ConditionsPreventative dosing in human operational environments and large animal handling.

Ensures that personnel or animal models maintain full operational and behavioral capacity post-administration, a critical requirement for field procurement and behavioral radiobiology.

Species TI Scaling
Class-level
Indralin retains radioprotective response in large animals; aminothiols and serotoninergics lose TI/efficacy
Supports large animal model context for translational studies
Qualitative review; exact TI ratios not reported
Local Tissue DRF
Cross-study
DRF 1.3–1.7
Supports localized radioprotection model assessment
Skin, salivary gland; fractionated up to 57 Gy
Human Tolerability Context
Reported
+5 g tolerance hypobaric hypoxia vestibular hyperthermia cognitive performance
Supports operational performance research context
147 pilots/test subjects; no impairment detected

Emergency Radioprotective Countermeasure Stockpiling

Because indralin demonstrates a highly favorable Therapeutic Index of 10 in non-human primates and lacks the performance-degrading emetic side effects of amifostine, it is the optimal API for the procurement and stockpiling of emergency medical countermeasures against high-dose ionizing radiation (>1 Gy/hour) [1].

Translational Radiobiology in Large Animal Models

Indralin is the preferred radioprotector for laboratories conducting translational radiobiology in canine or primate models. Unlike mexamine, which fails to scale from rodents to large mammals, indralin consistently provides 90-100% protection against lethal gamma irradiation in large animals, preventing costly experimental failures [2].

Development of Multi-Agent Radioprotection Formulations

Given its proven formulation compatibility and synergistic dose-sparing effects when combined with serotoninergic agents (e.g., mexamine) or aminothiols (e.g., cystamine), indralin is an ideal foundational compound for pharmaceutical developers engineering next-generation, multi-mechanism radioprotective cocktails [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Murine whole-body radioprotection studies
Consistent survival endpoint response across doses
Standardization against radiation-only and comparator controls
FLASH radiobiology research
Survival endpoint under ultra-high dose rate
Interaction between radioprotectors and FLASH delivery modality
Large animal model translational studies
Species-retained radioprotective response
Translational model validation across species
Localized tissue radioprotection models
DRF range across administration routes
Fractionated and single-dose regimen modeling

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